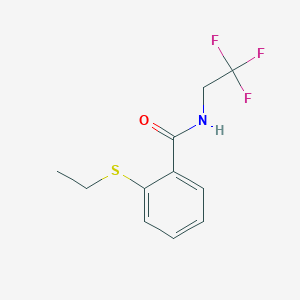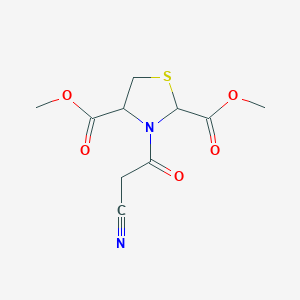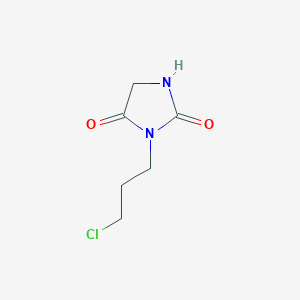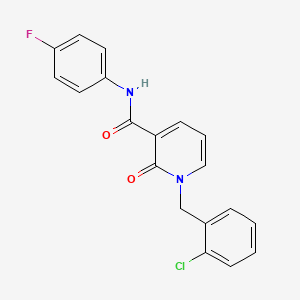
1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with similar structures, such as “4-(2-CHLOROBENZYL)-N-(1-(4-FLUOROPHENYL)ETHYLIDENE)-1-PIPERAZINAMINE” and “1- (2-CHLOROBENZYL)-3- (4-FLUOROPHENYL)UREA”, are often used in research and have various applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR and IR spectroscopy. For example, the structure of “3-(2-Chlorobenzyl)-6-(4-fluorophenyl)-7H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazine” was confirmed using these methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations like oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. For instance, “4-Chlorophenyl isocyanate” has a melting point of 26-29°C and a boiling point of 203-204°C .科学的研究の応用
Discovery and Inhibition Studies
The compound 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These compounds have shown promise in preclinical cancer models, particularly in inhibiting the Met kinase superfamily, which is implicated in various forms of cancer. For example, one such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Spectroscopic and Structural Analyses
Research has also focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to this compound. These studies provide insights into the conformation, absorption, and fluorescence properties of such compounds, offering a foundational understanding of their physical and chemical behaviors. The effective conjugation observed between the dihydropyridine and carboxamide π-systems, as well as established transoid and cisoid conformations, are critical for designing compounds with desired optical and electronic properties (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Material Applications
The compound and its derivatives have implications in material science as well, particularly in the synthesis of novel carboxamides. For instance, the reaction of carboxylic acids and amines with specific pyridinium salts has afforded corresponding carboxamides in good yields, showcasing the compound's utility in organic synthesis and potential applications in creating new materials with unique properties (Mukaiyama, Aikawa, & Kobayashi, 1976).
Polymeric and Coating Applications
Furthermore, the structural motifs present in this compound have been explored in the development of polyamides and coatings. Polyamides synthesized from related bis(ether-carboxylic acids) or bis(ether amines) derived from similar phenolic compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-15-9-7-14(21)8-10-15/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASICIPKDICDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate](/img/structure/B2579190.png)
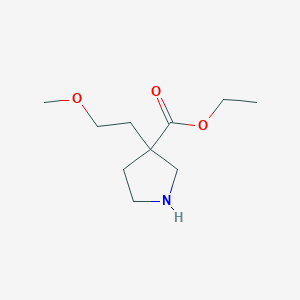
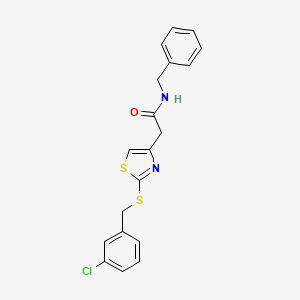
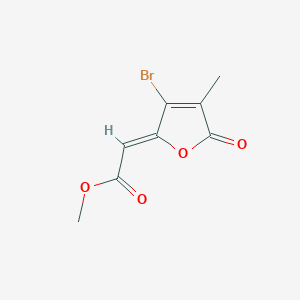
![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)
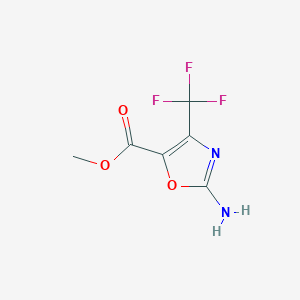
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)
